
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and a thiol group. It has a molecular formula of C9H17N3S and a molecular weight of 199.32 g/mol . The presence of the thiol group and the triazole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives. One common method is the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides under suitable reaction conditions . Industrial production methods may involve bulk synthesis and custom synthesis processes to meet specific requirements .
Chemical Reactions Analysis
Condensation Reactions with Aldehydes/Ketones
The thiol group participates in Schiff base formation. For example:
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Reaction with Pyridine-2-carbaldehyde : Produces (E)-5-propyl-4-((pyridin-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol via reflux in methanol (3.5 hours, 89% yield) .
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General Procedure : Equimolar aldehyde and triazole-3-thiol are refluxed in ethanol, followed by pH adjustment with Na₂CO₃ to precipitate the product .
Example Reaction Table
Substrate | Product | Conditions | Yield | Citation |
---|---|---|---|---|
Pyridine-2-carbaldehyde | Schiff base derivative | MeOH, reflux, 3.5 h | 89% | |
Benzaldehyde | 4-Amino-5-phenyl-triazole Schiff base | EtOH, reflux, 8 h | 75–85% |
Alkylation Reactions
The thiol group acts as a nucleophile in S-alkylation:
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Phenacyl Bromide Alkylation : Forms 4-substituted-5-propyl-triazole-thioethers under reflux in ethanol (8 hours) .
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Methyl Iodide Reaction : Produces methylthio derivatives in alkaline conditions (e.g., KOH/ethanol) .
Key Observations
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Alkyl chain length affects reactivity: Longer chains (e.g., propyl) reduce steric hindrance, enhancing yields.
Cyclization Reactions
The triazole ring undergoes further cyclization to form fused heterocycles:
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With Thioglycolic Acid : Forms thiazolidinone derivatives via reflux in acetic acid .
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Formation of Triazolo-Thiadiazoles : Reacts with phenacyl bromides to generate bicyclic systems (e.g., triazolo[3,4-b] thiadiazoles) .
Representative Cyclization Pathway
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Step 1 : Condensation with phenacyl bromide to form intermediate thioether.
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Step 2 : Cyclodehydration in acidic or alkaline media to yield fused rings .
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions:
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Disulfide Formation : Air oxidation in alkaline solutions produces dimeric disulfides .
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H₂O₂-Mediated Oxidation : Generates sulfonic acid derivatives at elevated temperatures.
Metal Complexation
The nitrogen and sulfur atoms coordinate with transition metals:
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Cu(II) Complexes : Form stable complexes with antimicrobial activity, confirmed by UV-Vis and IR spectroscopy .
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Zn(II) and Co(II) Complexes : Synthesized in ethanolic solutions, characterized by elemental analysis and conductivity measurements .
Complex Stability Order
Cu(II) > Co(II) > Zn(II), based on ligand field stabilization energy .
Nucleophilic Aromatic Substitution
Electrophilic aromatic substitution is limited due to electron-rich triazole rings, but halogenation occurs under drastic conditions:
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Bromination : Requires Lewis acids (e.g., FeBr₃) and excess Br₂ in CCl₄.
Biological Activity-Driven Modifications
Derivatives are synthesized for enhanced pharmacological profiles:
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Antimicrobial Hybrids : Conjugation with fluoroquinolones (e.g., ciprofloxacin) improves activity against MRSA (MIC: 0.046–3.11 μM) .
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Anticancer Agents : Thioglycolic acid derivatives show cytotoxicity via kinase inhibition .
Synthetic Methodology Comparison
Scientific Research Applications
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The thiol group can form strong bonds with metal atoms, creating a protective film that prevents corrosion . In biological systems, the triazole ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar compounds to 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Used in various chemical synthesis applications.
4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other triazole derivatives.
Biological Activity
4-Butyl-5-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties. A review of recent studies and case analyses provides insight into its potential applications in medicine and agriculture.
Molecular Formula and Structure
- Molecular Formula: C8H12N4S
- Molecular Weight: 184.27 g/mol
- IUPAC Name: this compound
Structural Representation
The compound features a triazole ring with thiol functionality, which is critical for its biological activity. The butyl and propyl groups contribute to its lipophilicity, influencing its interaction with biological membranes.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of 1,2,4-triazole derivatives against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 40 to 50 µg/mL, indicating potent antibacterial properties .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 40 |
This compound | S. aureus | 50 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study evaluated its cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells compared to normal cells .
Case Study: Cytotoxicity Assay Results
In a comparative analysis of several synthesized triazole derivatives:
- N'-(2-hydroxy-5-nitrobenzylidene)-2-(triazole-thiol)acetohydrazide showed the highest activity against melanoma cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
N'-(2-hydroxy-5-nitrobenzylidene)-2-(triazole-thiol)acetohydrazide | IGR39 | 15 |
N'-(dimethylamino-benzylidene)-2-(triazole-thiol)acetohydrazide | MDA-MB-231 | 20 |
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes: The thiol group can form disulfide bonds with cysteine residues in proteins, altering enzyme activity.
- Cell Cycle Modulation: Studies have shown that treatment with this compound leads to cell cycle arrest in the S phase in cancer cells, indicating potential as an antitumor agent .
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-butyl-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-3-5-7-12-8(6-4-2)10-11-9(12)13/h3-7H2,1-2H3,(H,11,13) |
InChI Key |
NAASCWRKMCNOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NNC1=S)CCC |
Origin of Product |
United States |
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